molecular formula C8H7NO B13615121 1-(Furan-3-yl)cyclopropane-1-carbonitrile

1-(Furan-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B13615121
M. Wt: 133.15 g/mol
InChI Key: KCJKWGMFNFONQQ-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C8H7NO It features a cyclopropane ring substituted with a furan ring at the 3-position and a nitrile group at the 1-position

Chemical Reactions Analysis

1-(Furan-3-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group into primary amines.

    Substitution: The furan ring and the cyclopropane ring can participate in substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Furan-3-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group and the furan ring play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Furan-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the furan ring and the cyclopropane ring, which imparts distinct chemical and physical properties.

Biological Activity

1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound notable for its unique structural features, including a furan ring and a cyclopropane moiety with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it a candidate for drug discovery and various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H7_{7}N, with a molecular weight of approximately 135.15 g/mol. The presence of the furan ring contributes to the compound's reactivity and biological properties, while the cyclopropane structure may influence its interaction with biological targets.

Property Value
Molecular FormulaC8_{8}H7_{7}N
Molecular Weight135.15 g/mol
Functional GroupsFuran, Nitrile

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of furan-containing compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. While specific data on this compound is limited, its structural analogs provide a basis for anticipating similar activities.

Anticancer Potential

Furan derivatives are often investigated for anticancer properties. Research suggests that compounds containing furan rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Further studies are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Case Studies and Research Findings

A notable study examined the synthesis and biological evaluation of furan-based compounds, highlighting the potential of these structures in drug development. Although direct studies on this compound are scarce, related compounds have shown promising results in:

  • Root Growth Inhibition : A related study demonstrated that certain furan derivatives inhibited root growth in rape seedlings at concentrations as low as 5×105M5\times 10^{-5}M, suggesting potential herbicidal activity .
  • Cytotoxicity : Other research has indicated that furan derivatives can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into the specific activity of this compound.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-(furan-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H7NO/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2

InChI Key

KCJKWGMFNFONQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=COC=C2

Origin of Product

United States

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